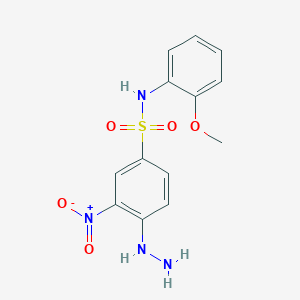

4-Hydrazino-N-(2-methoxy-phenyl)-3-nitro-benzenesulfonamide

Description

Properties

IUPAC Name |

4-hydrazinyl-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O5S/c1-22-13-5-3-2-4-11(13)16-23(20,21)9-6-7-10(15-14)12(8-9)17(18)19/h2-8,15-16H,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGVFAXITWRGBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazino-N-(2-methoxy-phenyl)-3-nitro-benzenesulfonamide typically involves multiple steps:

Nitration: The starting material, 2-methoxy-aniline, undergoes nitration to introduce the nitro group at the meta position.

Sulfonation: The nitrated product is then subjected to sulfonation to introduce the sulfonamide group.

Hydrazination: Finally, the sulfonated product is treated with hydrazine to introduce the hydrazino group.

Each of these steps requires specific reaction conditions, such as the use of concentrated sulfuric acid for sulfonation and hydrazine hydrate for hydrazination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazino-N-(2-methoxy-phenyl)-3-nitro-benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form azo or azoxy compounds.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

Oxidation: Azo or azoxy derivatives.

Reduction: Amino-substituted derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydrazino-N-(2-methoxy-phenyl)-3-nitro-benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-cancer or anti-inflammatory properties.

Materials Science: The compound can be used in the development of advanced materials, such as polymers and dyes.

Biological Studies: It may serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

Mechanism of Action

The mechanism of action of 4-Hydrazino-N-(2-methoxy-phenyl)-3-nitro-benzenesulfonamide depends on its specific application:

Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Materials Science: Its functional groups can participate in polymerization or cross-linking reactions, contributing to the properties of the resulting materials.

Comparison with Similar Compounds

Similar Compounds

4-Hydrazino-N-phenyl-3-nitro-benzenesulfonamide: Lacks the methoxy group, which may affect its reactivity and applications.

4-Hydrazino-N-(2-chloro-phenyl)-3-nitro-benzenesulfonamide:

Uniqueness

4-Hydrazino-N-(2-methoxy-phenyl)-3-nitro-benzenesulfonamide is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity compared to similar compounds. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Biological Activity

4-Hydrazino-N-(2-methoxy-phenyl)-3-nitro-benzenesulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, featuring a hydrazino group, a methoxy-substituted phenyl ring, a nitro group, and a sulfonamide group, suggests diverse applications in therapeutic areas, particularly in cancer treatment and enzyme inhibition.

- Molecular Formula : C13H14N4O5S

- Molecular Weight : 338.34 g/mol

- CAS Number : 327092-66-0

Structure

The compound consists of several functional groups that contribute to its reactivity and biological activity. The methoxy group enhances solubility, while the nitro and hydrazino groups are pivotal for biological interactions.

The mechanism of action of this compound involves interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer pathways, potentially leading to reduced tumor growth.

- Cellular Pathways : It could modulate signaling pathways by interacting with receptors or other proteins critical for cell proliferation and survival.

Antitumor Activity

Research indicates that compounds with similar structures have shown significant antitumor properties. For instance, derivatives containing hydrazino groups have been noted for their ability to inhibit cancer cell proliferation in various in vitro studies.

| Compound | Target | IC50 Value (nM) | Study Reference |

|---|---|---|---|

| CFI-400945 | PLK4 | <10 | |

| Compound 82a | Pim kinases | 0.4 - 1.1 | |

| Compound 93 | Bcr-Abl | 8.3 - 1.3 |

Other Biological Activities

In addition to antitumor effects, the compound may exhibit:

- Anti-inflammatory properties : Through modulation of inflammatory pathways.

- Antimicrobial activity : Similar sulfonamide compounds have shown efficacy against bacterial strains.

Study on Antitumor Effects

In a study evaluating the antitumor effects of hydrazino derivatives, it was found that compounds similar to this compound inhibited cell growth in various cancer cell lines. The study reported IC50 values ranging from nanomolar to micromolar levels, indicating potent activity against specific cancer types.

Enzyme Inhibition Research

A recent investigation into the enzyme inhibition capabilities of sulfonamide derivatives highlighted the potential of this compound as a selective inhibitor for certain kinases involved in cancer progression. The study suggested that modifications to the hydrazino group could enhance selectivity and potency.

Synthesis and Derivatives

The synthesis of this compound typically involves:

- Nitration of 2-methoxyaniline

- Sulfonation to introduce the sulfonamide group

- Hydrazination to form the hydrazino group

These steps require careful control of reaction conditions to optimize yield and purity.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Hydrazino-N-phenyl-3-nitro-benzenesulfonamide | Lacks methoxy group | Reduced solubility |

| 4-Hydrazino-N-(2-chloro-phenyl)-3-nitro-benzenesulfonamide | Chlorine instead of methoxy | Varies in reactivity |

The presence of the methoxy group is crucial for enhancing solubility and potentially improving biological activity compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Hydrazino-N-(2-methoxy-phenyl)-3-nitro-benzenesulfonamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonation of the benzene ring followed by nitration and hydrazine substitution. Critical parameters include:

- Reagent stoichiometry : Excess hydrazine may improve substitution efficiency but risks side reactions.

- Temperature control : Nitration requires low temperatures (0–5°C) to prevent over-nitration .

- Purification : Column chromatography or recrystallization is essential to isolate the product from intermediates like 4-amino-3-nitro derivatives .

- Analytical Validation : Monitor reactions via TLC and confirm final structure using NMR (e.g., aromatic proton shifts at δ 7.1–8.3 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Primary Methods :

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., hydrazino NH₂ at δ 4.2–5.0 ppm, methoxy at δ 3.8 ppm) .

- Mass Spectrometry : HRMS confirms molecular weight (C₁₃H₁₂N₄O₅S; expected [M+H]⁺ = 337.06) .

- HPLC-PDA : Assess purity (>95%) and detect trace impurities like unreacted nitro precursors .

Q. What biological assays are used to evaluate its potential therapeutic activity?

- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or colorimetric methods (IC₅₀ determination) .

- Antimicrobial Screening : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

- Experimental Design :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, using DMF as a solvent enhances nitro-group reactivity but may require post-reaction dialysis .

- Catalyst Screening : Transition metals (e.g., Pd/C) may accelerate hydrazine substitution while minimizing byproducts .

- Data Analysis : Compare yields via ANOVA; prioritize factors with p < 0.05 significance .

Q. How can contradictions in reported biological activity data be resolved?

- Case Study : Discrepancies in antimicrobial activity (e.g., high MIC in Gram-negative vs. Gram-positive strains) may arise from:

- Compound solubility : Use DMSO co-solvents ≤1% to avoid false negatives .

- Strain variability : Validate assays across multiple clinical isolates .

- Comparative Studies : Cross-test with structural analogs (e.g., 4-Hydrazino-3-nitro-N-methyl derivatives) to isolate the role of the methoxy-phenyl group .

Q. How can density functional theory (DFT) models elucidate electronic properties and reactivity?

- Computational Workflow :

- Geometry Optimization : Use B3LYP/6-31G(d) to model the ground-state structure .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attack (e.g., nitro group as an electron-deficient center) .

- Solvent Effects : Include PCM (Polarizable Continuum Model) to simulate aqueous reactivity .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Functional Group Modifications :

- Nitro → Amino Reduction : Assess impact on enzyme inhibition (e.g., loss of nitro reduces electrophilicity and binding affinity) .

- Methoxy Substitution : Replace with ethoxy or halogens to study steric/electronic effects on cytotoxicity .

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate molecular fields (steric, electrostatic) with bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.